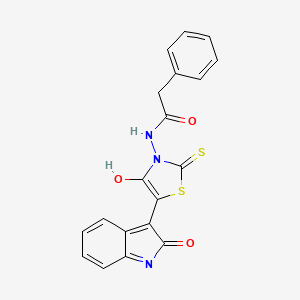

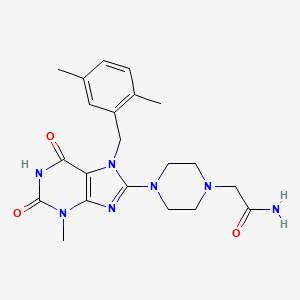

![molecular formula C17H28N2O2 B2589789 Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate CAS No. 2358710-30-0](/img/structure/B2589789.png)

Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate, also known as TBH, is a carbamate compound. It has a molecular weight of 292.42 . The IUPAC name for this compound is tert-butyl (6-(4-aminophenyl)hexyl)carbamate .

Synthesis Analysis

The synthesis of tert-butyl carbamates, which includes this compound, is usually conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The InChI code for this compound is 1S/C17H28N2O2/c1-17(2,3)21-16(20)19-13-7-5-4-6-8-14-9-11-15(18)12-10-14/h9-12H,4-8,13,18H2,1-3H3,(H,19,20) .Chemical Reactions Analysis

The Boc group in this compound is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

Research in synthetic chemistry has explored the synthesis of tert-butyl carbamate derivatives as intermediates in the production of biologically active compounds, including methods for their efficient synthesis and transformation. For example, Bingbing Zhao et al. (2017) developed a rapid synthetic method for a closely related compound, demonstrating its importance as an intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This synthesis involves acylation, nucleophilic substitution, and reduction steps, with the method optimized for high yield (Zhao et al., 2017). Furthermore, the work by M. Sakaitani and Y. Ohfune (1990) on silyl carbamates highlights the chemoselective transformation of amino protecting groups, revealing the versatility of tert-butyl carbamate derivatives in synthetic strategies (Sakaitani & Ohfune, 1990).

Enzymatic Resolutions and Kinetic Studies

In the realm of enzymatic kinetic resolution, Leandro Piovan et al. (2011) investigated the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate using lipase-catalyzed transesterification. This study not only showcased the high enantioselectivity of the process but also highlighted the potential of tert-butyl carbamate derivatives in resolving chiral intermediates, crucial for the synthesis of chiral organoselenium and organotellurium compounds (Piovan et al., 2011).

Pharmaceutical Applications

In pharmaceutical research, tert-butyl carbamate derivatives serve as key intermediates in the development of new drugs. For instance, Xavier Guinchard et al. (2005) described the synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, demonstrating their utility as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. This study highlights the role of tert-butyl carbamate derivatives as versatile building blocks in organic synthesis, with implications for drug development and synthesis of complex molecules (Guinchard et al., 2005).

Material Science and Polymer Chemistry

Furthermore, research into polymerizable antioxidants by Jiang-qing Pan et al. (1998) has demonstrated the synthesis of new monomeric antioxidants containing hindered phenol groups, utilizing tert-butyl carbamate derivatives. These antioxidants show promise for protecting polymers like polypropylene against thermal oxidation, indicating the broad utility of tert-butyl carbamate derivatives in material science and polymer chemistry (Pan et al., 1998).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Action Environment

Environmental factors can influence the action, efficacy, and stability of Tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate . Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s interactions with its targets and its overall effectiveness.

Eigenschaften

IUPAC Name |

tert-butyl N-[6-(4-aminophenyl)hexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19-13-7-5-4-6-8-14-9-11-15(18)12-10-14/h9-12H,4-8,13,18H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHDKIPFRQAHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

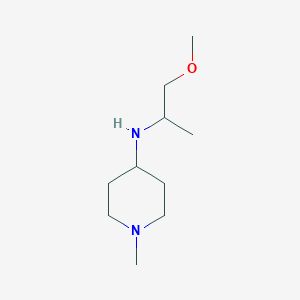

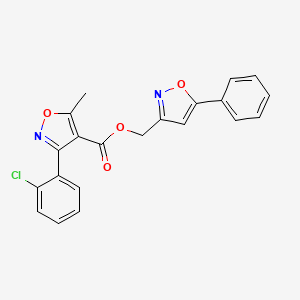

![4-[2-(2,6-Dimethylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2589706.png)

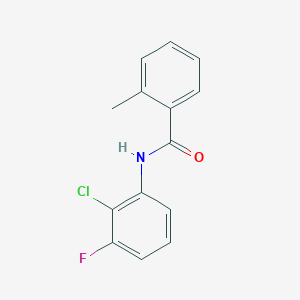

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)

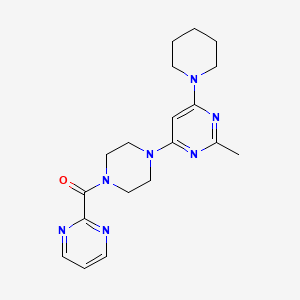

![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2589713.png)

![3,4-difluoro-N-[(1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2589714.png)

![(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B2589718.png)

![2-[4-Methyl-5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,2,4-triazol-3-yl]acetic acid](/img/structure/B2589722.png)

![2-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2589727.png)

![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)